1-Isobutyl-1H-pyrazole-3-carboxylic acid
Description
Contextualization within Pyrazole (B372694) Chemistry Research
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the backbone of a diverse and significant class of compounds in organic chemistry. acs.org Research into pyrazole chemistry has a rich history, driven by the wide array of biological activities and material properties exhibited by its derivatives. rsc.org The pyrazole ring is a versatile scaffold that can be functionalized at various positions, leading to a vast library of compounds with tailored properties.
The introduction of an isobutyl group at the N1 position and a carboxylic acid group at the C3 position of the pyrazole ring, as seen in 1-Isobutyl-1H-pyrazole-3-carboxylic acid, imparts specific physicochemical characteristics to the molecule. The isobutyl group, being a non-polar alkyl substituent, influences the molecule's lipophilicity and steric profile. The carboxylic acid group, on the other hand, is a key functional group that can participate in various chemical reactions, including esterification, amidation, and the formation of metal complexes. researchgate.net This dual functionality makes this compound and its analogs valuable intermediates in the synthesis of more complex molecules. dergipark.org.tr
General synthetic strategies for 1-substituted pyrazole-3-carboxylic acids often involve the cyclocondensation of a β-ketoester with a substituted hydrazine (B178648), followed by hydrolysis of the resulting ester. acs.org While specific synthesis routes for this compound are not extensively detailed in publicly available academic literature, established methods for the synthesis of N-alkyl pyrazole carboxylic acids provide a reliable framework for its preparation. nih.gov
Significance of Pyrazole Carboxylic Acid Scaffolds in Modern Chemical Sciences
The pyrazole carboxylic acid scaffold is a privileged structure in modern chemical sciences, particularly in the realm of medicinal chemistry and drug discovery. nih.gov The presence of both a hydrogen bond donor (the carboxylic acid proton) and acceptor (the pyrazole nitrogens and the carbonyl oxygen), along with the tunable nature of the substituents on the pyrazole ring, allows for precise modulation of a molecule's interaction with biological targets.
Derivatives of pyrazole carboxylic acids have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govrsc.org The carboxylic acid moiety can act as a crucial pharmacophore, engaging in key interactions with the active sites of enzymes and receptors. Furthermore, it can serve as a handle for prodrug strategies, improving the pharmacokinetic properties of a potential drug candidate.
Beyond medicinal applications, pyrazole carboxylic acid scaffolds are also explored in materials science. Their ability to chelate metal ions has led to the development of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. researchgate.net The rigid and planar nature of the pyrazole ring, combined with the coordinating ability of the carboxylic acid, provides a robust platform for the design of functional materials.
While dedicated research on the specific biological activities or material properties of this compound is limited in published literature, its structural motifs are present in a variety of biologically active molecules and functional materials. researchgate.net This suggests that this compound holds potential as a building block for the synthesis of novel compounds with interesting and useful properties, warranting further investigation by the scientific community.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNMBVZDZDXYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid
Established Synthetic Routes
The construction of the 1-isobutyl-1H-pyrazole-3-carboxylic acid scaffold can be achieved through several reliable synthetic strategies. These routes include the oxidation of a corresponding aldehyde precursor, condensation reactions to form the pyrazole (B372694) ring, hydrolysis of an ester intermediate, and multi-component synthesis strategies.
Oxidation Pathways from Pyrazole Carbaldehyde Precursors
A common and direct method for the synthesis of carboxylic acids is the oxidation of their corresponding aldehydes. In this context, this compound can be prepared from 1-isobutyl-1H-pyrazole-3-carbaldehyde. smolecule.com The aldehyde functional group at the 3-position of the pyrazole ring is susceptible to oxidation by various oxidizing agents.
The reaction typically involves treating the aldehyde with an oxidant in a suitable solvent. A variety of reagents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder and more selective ones. The choice of oxidant and reaction conditions is crucial to ensure high conversion and to avoid potential side reactions or degradation of the pyrazole ring.
Table 1: Examples of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous basic solution, followed by acidification | Strong oxidant, cost-effective. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone as solvent | Strong oxidant, requires careful handling of chromium waste. |
| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) or basic solution | Mild oxidant, often used for sensitive substrates. |
Condensation Reactions Involving Hydrazines and Carbonyl Derivatives
The Knorr pyrazole synthesis and related condensation reactions represent a cornerstone in the formation of the pyrazole ring system. umich.edumdpi.com This methodology involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the synthesis of this compound, isobutylhydrazine (B3052577) would be the designated hydrazine component.
The 1,3-dicarbonyl partner required for this synthesis would be a derivative of 2,4-dioxobutanoic acid, such as its ethyl ester (ethyl 2,4-dioxobutanoate). The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction of a substituted hydrazine, such as isobutylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to the formation of two regioisomers. However, the reaction conditions can often be tuned to favor the desired isomer. mdpi.com
Hydrolysis of Ester Precursors to Carboxylic Acids
A widely employed strategy for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. This approach is particularly useful when the ester is more readily synthesized or purified than the carboxylic acid itself. In this case, an ester such as methyl or ethyl 1-isobutyl-1H-pyrazole-3-carboxylate serves as the precursor.
The hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible and tends to proceed to completion. The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This results in the formation of the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid.
Table 2: Conditions for Ester Hydrolysis
| Condition | Reagents | General Procedure |
|---|---|---|
| Basic (Saponification) | Aqueous NaOH or KOH | The ester is heated in an aqueous or alcoholic solution of the base, followed by acidification. |
| Acidic | Aqueous strong acid (e.g., H₂SO₄, HCl) | The ester is heated with an excess of water in the presence of a catalytic amount of a strong acid. This is a reversible reaction. |
Multi-Component and One-Pot Synthesis Strategies for Pyrazole-3-carboxylic Acid Derivatives
Modern synthetic chemistry increasingly focuses on the development of efficient one-pot and multi-component reactions to construct complex molecules from simple starting materials in a single operation. nih.gov Several such strategies have been developed for the synthesis of pyrazole derivatives, including those with a carboxylic acid moiety at the 3-position.
These reactions often involve the in-situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. For example, a three-component reaction could involve a ketone, an oxalate (B1200264) derivative, and isobutylhydrazine. Such approaches offer advantages in terms of operational simplicity, reduced waste, and time savings compared to traditional multi-step syntheses.
Functional Group Interconversions and Derivatization
The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations to produce a range of derivatives.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid can be readily converted into esters and amides, which are important classes of compounds in their own right.
Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. google.com The reaction is typically performed by heating the mixture to drive the equilibrium towards the ester product.
Table 3: Common Esterification Methods
| Method | Reagents | Description |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction, often using an excess of the alcohol. |
| Alkylation of Carboxylate Salt | Base (e.g., K₂CO₃), Alkyl Halide | The carboxylic acid is first deprotonated, and the resulting carboxylate is then alkylated. |
| Via Acid Chloride | Thionyl Chloride (SOCl₂), Alcohol | The carboxylic acid is converted to a more reactive acid chloride, which then readily reacts with an alcohol. |
Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. A common method is to convert the carboxylic acid into its more reactive acid chloride by treatment with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 1-isobutyl-1H-pyrazole-3-carbonyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation of the carboxylic acid with an amine. nih.gov
Nitrile Formation from Amide Derivatives
The transformation of primary amide derivatives of this compound into the corresponding nitrile, 1-isobutyl-1H-pyrazole-3-carbonitrile, is a key synthetic step. This dehydration reaction is a fundamental process in organic chemistry for the synthesis of nitriles. researchgate.netrsc.org Various dehydrating agents can be employed to achieve this conversion, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions. organic-chemistry.org
Commonly used reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.net The reaction mechanism generally involves the activation of the amide carbonyl group by the dehydrating agent, followed by elimination of water. For instance, when using thionyl chloride, an intermediate is formed which then undergoes elimination to yield the nitrile.
Another effective method involves the use of a sulfur trioxide-tertiary amine adduct, such as the SO₃-triethylamine complex. google.com This approach offers mild reaction conditions and is suitable for a range of aromatic and heteroaromatic amides. google.com The process is typically carried out in a basic medium at temperatures ranging from 25°C to 120°C. google.com
The table below summarizes various dehydrating agents and general conditions applicable for the conversion of a primary amide to a nitrile. While specific examples for 1-isobutyl-1H-pyrazole-3-carboxamide are not detailed in the provided literature, these represent standard and effective methods for this type of transformation.
| Dehydrating Agent | Typical Solvent | Temperature Range | Reference |
| Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Room Temperature to Reflux | researchgate.net |
| Phosphorus pentoxide (P₂O₅) | Toluene or Xylene | Reflux | researchgate.net |
| Phosphorus oxychloride (POCl₃) | Acetonitrile or neat | Reflux | researchgate.net |
| Oxalyl chloride/DMSO/Et₃N | Dichloromethane (DCM) | Room Temperature | organic-chemistry.org |
| SO₃-Triethylamine | Triethylamine | 25-120 °C | google.com |
Cycloaddition and Annulation Reactions Leading to Fused Pyrazole Systems
The pyrazole ring of this compound and its derivatives can serve as a scaffold for the construction of more complex, fused heterocyclic systems. Cycloaddition and annulation reactions are powerful strategies to build additional rings onto the pyrazole core, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. nih.govrsc.orgchim.it
One of the most common approaches to forming fused pyrazole systems is through [3+2] cycloaddition reactions. youtube.com These reactions involve a three-atom component reacting with a two-atom component to form a five-membered ring. While direct examples involving this compound are not prevalent in the literature, the general principles can be applied. For instance, derivatives of the pyrazole could be functionalized to act as dipolarophiles or be converted into 1,3-dipoles for cycloaddition reactions.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. For example, a common method involves the reaction of a pyrazole derivative containing a suitable functional group, such as an amino or a carbonyl group, with a bifunctional reagent to construct the new ring. Pyranopyrazole derivatives, for instance, can be synthesized through the [3+3] cycloaddition of pyrazolones with suitable precursors. nih.gov
The following table outlines general strategies for the synthesis of fused pyrazole systems, which could be adapted for derivatives of this compound.
| Reaction Type | Reactants | Fused System Formed | General Conditions | Reference |
| [3+2] Annulation | 4-Bromopyrazolones and benzofuran-derived azadienes | Pyrazole fused spiroketals | Base-mediated | rsc.org |
| [3+3] Cycloaddition | Pyrazolone and cinnamic acid | Pyranopyrazole | Acid catalyst (e.g., H₂SO₄) | nih.gov |
| Condensation/Cyclization | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes and 2-aminothiophene-3-carbonitrile (B183302) derivatives | Thieno[2,3-d]pyrazole derivatives | Catalytic glacial acetic acid in ethanol (B145695) | nih.gov |
Halogenation and Nitro-Substitution Reactions on the Pyrazole Ring
Electrophilic substitution reactions, such as halogenation and nitration, on the pyrazole ring of this compound are important for introducing functional groups that can be used for further synthetic modifications. The position of substitution on the pyrazole ring is influenced by the existing substituents.
Halogenation: The halogenation of pyrazoles typically occurs at the 4-position of the ring, which is the most electron-rich and sterically accessible position. researchgate.net Common halogenating agents include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net These reactions are often carried out under mild conditions and without the need for a catalyst. researchgate.net For pyrazole-3-carboxylic acids, halogenation is expected to proceed selectively at the C4-position. Decarboxylative halogenation is another potential pathway for the synthesis of halopyrazoles from pyrazole carboxylic acids, though this would result in the loss of the carboxylic acid group. acs.org
Nitro-Substitution: Nitration of the pyrazole ring also generally occurs at the 4-position. A structurally related compound, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been reported, indicating that nitration of a 1-alkyl-3-isobutylpyrazole is feasible. bldpharm.compharmaffiliates.com The synthesis of such compounds suggests that a mixture of nitric and sulfuric acids, or other nitrating agents, can be used to introduce a nitro group at the C4-position of the pyrazole ring.
The table below summarizes the general conditions for halogenation and nitration of pyrazole rings, which are applicable to this compound.
| Reaction Type | Reagent | Position of Substitution | Typical Conditions | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 4-position | CCl₄ or water, room temperature | researchgate.net |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-position | CCl₄ or water, room temperature | researchgate.net |
| Nitration | Nitric Acid/Sulfuric Acid | 4-position | Cooled conditions | bldpharm.compharmaffiliates.comnih.gov |
Spectroscopic Characterization and Structural Elucidation of 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides unparalleled insight into the molecular structure of 1-Isobutyl-1H-pyrazole-3-carboxylic acid by probing the magnetic properties of atomic nuclei. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise assignment of atoms and a deeper understanding of the compound's electronic and structural features.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrazole (B372694) ring protons, the isobutyl substituent protons, and the carboxylic acid proton.
The pyrazole ring itself gives rise to two signals for the protons at the C4 and C5 positions. Typically, for 1,3-disubstituted pyrazoles, these appear as doublets due to mutual coupling. The H5 proton is generally found further downfield than the H4 proton. For the parent 1H-pyrazole, the H3/H5 protons resonate around δ 7.66 ppm, while the H4 proton is observed at approximately δ 6.37 ppm. researchgate.net
The isobutyl group attached to the N1 position will present a characteristic pattern:
A doublet for the two methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom.
A multiplet for the single methine proton (-CH-).
A doublet for the six equivalent methyl protons (-CH₃)₂.
The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the range of δ 10–12 ppm or even higher, due to hydrogen bonding. libretexts.org Its signal can be confirmed by its disappearance upon D₂O exchange. libretexts.org
Based on data from related 1-alkyl-1H-pyrazole-3-carboxylic acids, the expected chemical shifts can be summarized as follows. chemicalbook.comdovepress.comnetlify.app
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| Pyrazole H5 | ~7.7 - 8.0 | Doublet |
| Pyrazole H4 | ~6.4 - 6.7 | Doublet |
| N-CH₂- | ~4.0 - 4.2 | Doublet |
| -CH(CH₃)₂ | ~2.0 - 2.3 | Multiplet |
| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the three pyrazole ring carbons, the four carbons of the isobutyl group, and the carbonyl carbon of the carboxylic acid.
The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum, around δ 160-180 ppm. libretexts.org The pyrazole ring carbons (C3, C4, and C5) have characteristic chemical shifts. For the unsubstituted 1H-pyrazole, C3 and C5 are found at δ 134.6 ppm, while C4 is at δ 105.9 ppm. chemicalbook.com Substitution significantly influences these values. The C3 carbon, attached to the carboxylic acid group, will be shifted downfield.
The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. The methylene carbon attached to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic carbons.
The expected chemical shifts for the carbon atoms are detailed in the table below, based on general values for pyrazoles and carboxylic acids. researchgate.netwisc.edu
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 160 - 175 |
| Pyrazole C3 | 145 - 150 |
| Pyrazole C5 | 135 - 140 |
| Pyrazole C4 | 105 - 110 |
| N-CH₂- | 50 - 55 |
| -CH(CH₃)₂ | 28 - 32 |
| -CH(CH₃)₂ | 19 - 22 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations in Pyrazole Systems
¹⁵N NMR spectroscopy is a powerful tool for studying the structure and electronic properties of nitrogen-containing heterocycles like pyrazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including substitution, protonation, and hydrogen bonding.
In the pyrazole ring, there are two nitrogen atoms: a "pyridinic" nitrogen (N2, doubly bonded to carbon) and a "pyrrolic" nitrogen (N1, singly bonded and, in N-substituted pyrazoles, bearing the substituent). These two types of nitrogen atoms resonate in different regions of the ¹⁵N NMR spectrum. The pyridinic nitrogen (N2) is typically more shielded than the pyrrolic nitrogen (N1).
Studies on pyrazole systems have shown that factors like protonation and hydrogen bonding significantly affect ¹⁵N chemical shifts. Protonation generally leads to a large upfield shift (increased shielding) for the nitrogen atom involved. The differences in chemical shifts between the solid state and solution can provide valuable information about intermolecular hydrogen bonds.
NMR-based Tautomerism Investigations in Pyrazole-3-carboxylic Acids
For pyrazole-3-carboxylic acids that are unsubstituted on the nitrogen atom (NH-pyrazoles), the phenomenon of annular tautomerism is of significant interest. This involves the migration of the proton between the two ring nitrogen atoms, leading to an equilibrium between the 3-carboxy and 5-carboxy tautomers.
NMR spectroscopy is a primary method for investigating this equilibrium. At room temperature, if the proton exchange is rapid on the NMR timescale, averaged signals are observed for the C3/C5 and H3/H5 positions. However, by using low-temperature NMR, the exchange can be slowed, allowing for the observation of separate signals for each individual tautomer. The integration of these signals allows for the determination of the tautomeric equilibrium constant (KT).
The position of the equilibrium is influenced by several factors, including the nature of substituents, the solvent, and the temperature. In the solid state, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can be used to identify the specific tautomer present in the crystal lattice. For this compound, the N1 position is "fixed" by the isobutyl group, so this type of annular tautomerism is not possible.
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature for a carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 2500-3300 cm⁻¹. researchgate.net This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. The C=O stretching vibration of the carbonyl group in the hydrogen-bonded dimer gives a strong, sharp absorption band around 1700-1725 cm⁻¹. libretexts.org
The pyrazole ring itself has characteristic vibrations. C-H stretching vibrations of the aromatic ring are usually observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the isobutyl group are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Key expected vibrational frequencies are summarized below. researchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad) |
| C-H (Pyrazole Ring) | Stretching | 3050 - 3150 |
| C-H (Isobutyl Group) | Stretching | 2870 - 2960 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 (strong) |
| C=N / C=C (Pyrazole Ring) | Stretching | 1400 - 1600 |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing vibrations that result in a change in molecular polarizability. For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of the pyrazole ring, the isobutyl group, and the carboxylic acid moiety.
Many of the functional groups within pyrazole derivatives are Raman active. rsc.org The analysis of related pyrazole compounds reveals that vibrations of the pyrazole ring, including C=C, C=N, and N-N stretching modes, are readily observable. researchgate.net Vibrational studies on compounds like 3,5-pyrazoledicarboxylic acid show that the pyrazole ring vibrations and carboxylic acid group vibrations can be clearly assigned and are sensitive to coordination with metal ions. uantwerpen.be
The expected Raman shifts for this compound would include:
Pyrazole Ring Vibrations: Stretching vibrations of the C=C and C=N bonds within the pyrazole ring are anticipated in the 1400-1620 cm⁻¹ region. researchgate.net The ring breathing modes and other deformations would appear at lower wavenumbers.
Carboxylic Acid Vibrations: The C=O stretching vibration of the carboxylic acid is a strong Raman band, typically observed around 1650-1700 cm⁻¹. The O-H stretching vibration often appears as a broad band in the 2800-3300 cm⁻¹ range.
Isobutyl Group Vibrations: The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the isobutyl substituent are expected in the 2850-3000 cm⁻¹ region. C-H bending and rocking vibrations would be present at lower frequencies (typically below 1470 cm⁻¹).
Table 1: Predicted Characteristic Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2800-3300 (broad) |
| Isobutyl Group | C-H stretch | 2850-3000 |
| Carboxylic Acid | C=O stretch | 1650-1700 |
| Pyrazole Ring | C=C, C=N stretch | 1400-1620 |
| Isobutyl Group | C-H bend | < 1470 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals). The resulting spectrum provides insights into the conjugated systems within the molecule.
The electronic spectra of pyrazole derivatives typically show characteristic absorption bands in the ultraviolet region, corresponding to π–π* electronic transitions. nih.gov For the parent pyrazole molecule, a strong absorption band is observed with a maximum around 203-210 nm. researchgate.net The presence of substituents on the pyrazole ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption.
Studies on various pyrazole derivatives, including those with carboxylic acid groups, show absorption maxima generally falling within the 215 nm to 350 nm range. nih.govnih.gov For instance, the experimental UV-Vis spectrum of a pyrazole azo dye containing an ethyl carboxylate group showed a maximum wavelength at 216 nm corresponding to the pyrazole chromophore and another at 239 nm for the ethyl-(3-methyl-1H-pyrazole-4)-carboxylate chromophore. nih.gov The electronic spectra of halogenoaminopyrazole derivatives recorded in ethanol (B145695) showed characteristic values in the range of 246–300 nm, which were assigned to π-π* transitions. nih.gov
Based on these findings, the UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol (B129727) is expected to display a strong absorption band with a λmax in the range of 210-260 nm, attributable to the π–π* transition of the conjugated pyrazole ring system.
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Pyrazole Ring | π → π* | 210 - 260 |
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps in structural confirmation.
The fragmentation of pyrazole derivatives under electron impact is highly dependent on the nature and position of substituents. rsc.org A common fragmentation pathway for the parent pyrazole involves the loss of HCN followed by the loss of a nitrogen molecule (N₂). researchgate.net However, for N-substituted pyrazoles, the initial cleavage of the N-N bond, which is characteristic of N-unsubstituted pyrazoles, is often suppressed. rsc.org Instead, fragmentation is frequently initiated by the cleavage of the bond between the N1-substituent and the pyrazole ring.
For this compound (Molecular Weight: 182.22 g/mol ), the expected fragmentation pathways would likely include:
Loss of the Isobutyl Group: A primary fragmentation would be the cleavage of the N-isobutyl bond, leading to the loss of an isobutyl radical (•C₄H₉, 57 Da) or an isobutylene (B52900) molecule (C₄H₈, 56 Da), resulting in significant fragment ions.
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) or the entire •COOH radical (45 Da) is a characteristic fragmentation for carboxylic acids.
Ring Cleavage: Subsequent fragmentation of the pyrazole ring would lead to smaller ions, often involving the loss of N₂ (28 Da) or HCN (27 Da), consistent with the fragmentation of the pyrazole core structure. researchgate.net
The mass spectrum of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion peak, and its fragmentation can provide clues to the behavior of the core ring system. nist.gov
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (M)
| Fragmentation Pathway | Lost Fragment | Mass of Lost Fragment (Da) | Predicted m/z of Fragment Ion |
| Loss of Carboxyl Radical | •COOH | 45 | 137 |
| Loss of Isobutyl Radical | •C₄H₉ | 57 | 125 |
| Loss of Carboxylic Acid and Isobutylene | COOH + C₄H₈ | 101 | 81 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies on related pyrazole-carboxylic acid derivatives provide a clear model for its expected solid-state structure. researchgate.netresearchgate.net Crystal structures of compounds like 4-chloro-1H-pyrazole-3-carboxylic acid and complexes of pyrazole-3-carboxylic acid have been determined, revealing key structural features. researchgate.netresearchgate.net
Key structural features expected for this compound are:
Planarity: The pyrazole ring itself is expected to be essentially planar. spast.org
Bond Lengths and Angles: The bond lengths and angles within the pyrazole ring and the carboxylic acid group would be consistent with those observed in other pyrazole-3-carboxylic acid structures. For example, in related structures, the N-N bond length is typically around 1.33-1.35 Å. researchgate.net
Hydrogen Bonding: A critical feature in the solid-state packing of pyrazole-carboxylic acids is the formation of strong intermolecular hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form hydrogen-bonded dimers via their carboxylic acid groups (O-H···O=C). Furthermore, the N2 atom of the pyrazole ring can act as a hydrogen bond acceptor, potentially leading to extended chains or networks through N-H···N or O-H···N interactions in related N-unsubstituted compounds. researchgate.net In the case of the N1-isobutyl substituted title compound, this N2 atom remains a potential hydrogen bond acceptor site for the carboxylic acid's hydroxyl group, leading to catemeric (chain-like) motifs.
Conformation: The orientation of the isobutyl group relative to the pyrazole ring will be a key conformational feature, likely adopting a staggered conformation to minimize steric hindrance.
The analysis of pyrazole hydrazone derivatives and other N-substituted pyrazoles confirms that the pyrazole ring's dihedral angle with respect to its substituents is a defining characteristic of the molecular conformation. nih.govnih.gov
Table 4: Expected Crystallographic Parameters for this compound Based on Analogs
| Parameter | Expected Feature/Value | Reference Analog |
| Crystal System | Monoclinic or Orthorhombic | Pyrazolone derivatives spast.org |
| Space Group | P2₁/c, P-1, etc. | Pyrazolone derivatives spast.org |
| Key Intermolecular Interaction | Hydrogen bonding (O-H···O and O-H···N) | Pyrazole-carboxylic acids researchgate.netresearchgate.net |
| Pyrazole Ring Geometry | Planar | Most pyrazole structures spast.org |
| N-N Bond Length | ~1.33 - 1.35 Å | 1H-pyrazole-3-carboxylic acid researchgate.net |
Computational and Theoretical Investigations of 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties at the electronic level. Methods such as Density Functional Theory (DFT) have become standard for predicting the behavior of molecules like 1-Isobutyl-1H-pyrazole-3-carboxylic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. nih.govnih.gov For pyrazole (B372694) carboxylic acid derivatives, calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6–311++G(d,p), to achieve a high degree of accuracy. researchgate.net
The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For the related compound 1H-pyrazole-3-carboxylic acid, DFT calculations have been used to determine these parameters, showing good agreement with experimental data where available. researchgate.net For instance, the N-N bond length in the pyrazole ring of 1H-pyrazole-3-carboxylic acid was calculated to be approximately 1.337 Å. researchgate.net It is expected that the addition of an isobutyl group would induce minor changes in the geometry of the pyrazole and carboxylic acid moieties due to steric and electronic effects.
Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the frequencies of molecular vibrations, which correspond to the infrared (IR) and Raman spectral bands. Each calculated frequency is associated with a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. nih.gov For example, the characteristic broad band for the O-H stretching vibration of the carboxylic acid group is typically observed in the 3400–3200 cm⁻¹ region, while C-N stretching modes in the pyrazole ring are found between 1100-1300 cm⁻¹. researchgate.netnih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Table 1: Representative DFT-Calculated Geometrical Parameters for the Pyrazole Carboxylic Acid Core (Based on 1H-pyrazole-3-carboxylic acid)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6–311++G(d,p)) |
| Bond Length | N-N | ~ 1.337 Å |
| Bond Length | C=O | ~ 1.208 Å |
| Bond Length | C-O (hydroxyl) | ~ 1.365 Å |
| Bond Angle | O-C-O | ~ 122.5° |
Note: The data in the table is based on the parent compound 1H-pyrazole-3-carboxylic acid and serves as an illustrative example. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. nih.govresearchgate.net This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption. jcsp.org.pk
For 1H-pyrazole-3-carboxylic acid, TD-DFT calculations have been performed to investigate its UV-Vis absorption in different environments, such as in the gas phase and in solvents like methanol (B129727). researchgate.netbilecik.edu.tr These studies help identify the nature of the electronic transitions, often corresponding to π→π* or n→π* transitions within the pyrazole ring and carboxylic acid group. The presence of the isobutyl substituent on the pyrazole nitrogen in this compound would likely cause a slight shift in the absorption wavelengths (a chromophoric shift) compared to the parent compound, due to its electron-donating inductive effect.
Table 2: Illustrative TD-DFT Calculated Electronic Transition Data (Based on 1H-pyrazole-3-carboxylic acid in methanol)**
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~ 214 nm | High | HOMO -> LUMO |
Note: This data is illustrative, based on findings for 1H-pyrazole-3-carboxylic acid, to demonstrate typical TD-DFT results. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, orbital interactions, and hyperconjugative effects within a molecule. researchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bond orbitals (σ and π). wisc.edu
In the context of pyrazole carboxylic acids, NBO analysis is particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonds and π–π stacking, which are crucial in determining the crystal structure and material properties. researchgate.net The analysis can calculate the stabilization energy (E(2)) associated with the interaction between a donor NBO (like a lone pair on an oxygen or nitrogen atom) and an acceptor NBO (like an antibonding σ* orbital of an O-H or N-H bond). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would be expected to confirm strong hydrogen bonding involving the carboxylic acid group and potential weak interactions involving the pyrazole ring. researchgate.netbilecik.edu.tr
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For pyrazole derivatives, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the π-system, including the carboxylic acid group. researchgate.netnih.gov DFT calculations provide the energies of these orbitals and a visual representation of their spatial distribution.
Table 3: Representative Frontier Molecular Orbital Energies (Based on pyrazole derivatives)**
| Parameter | Energy (eV) |
| EHOMO | ~ -6.5 to -7.5 eV |
| ELUMO | ~ -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV |
Note: The energy values are typical ranges observed for pyrazole carboxylic acid derivatives and serve as an illustrative example. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. nih.gov MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., around oxygen or nitrogen atoms) that are attractive to electrophiles. Blue regions represent positive electrostatic potential, found in electron-deficient areas (e.g., around acidic hydrogen atoms), which are susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show strong negative potentials around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for intermolecular interactions. researchgate.netnih.gov
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored based on properties like the normalized contact distance (dnorm), which highlights regions involved in intermolecular contacts. as-proceeding.com
Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyrazole Carboxylic Acid Derivatives**
| Contact Type | Percentage Contribution |
| H···H | 35 - 60% |
| O···H / H···O | 20 - 30% |
| C···H / H···C | 10 - 15% |
| N···H / H···N | 5 - 10% |
Note: These percentages are representative of findings for similar crystalline pyrazole compounds and serve as an illustrative example. nih.govas-proceeding.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that allow for the exploration of the interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. These methods are instrumental in understanding the structural basis of molecular recognition and in designing novel therapeutic agents.
The design and optimization of ligands based on the this compound scaffold are guided by several key principles derived from computational analyses of related pyrazole derivatives. Structure-activity relationship (SAR) studies on analogous compounds reveal critical insights into how modifications of the pyrazole core affect biological activity.
The pyrazole ring itself is a versatile scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions. The carboxylic acid group at the 3-position is a key feature, often acting as a crucial hydrogen bond donor and acceptor, or as a metal-chelating group within the active site of metalloenzymes. For instance, in studies on pyrazole derivatives as inhibitors of enzymes like carbonic anhydrase, the carboxylate group is essential for coordinating with the zinc ion in the active site.
The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the compound's physicochemical properties and its interaction with the target receptor. The isobutyl group in this compound is a non-polar, hydrophobic moiety. In ligand design, such an aliphatic group is often intended to occupy a hydrophobic pocket within the receptor's binding site. The size, shape, and lipophilicity of this substituent are critical for achieving high binding affinity and selectivity. For example, in the design of meprin inhibitors, variations in the N-alkyl substituent on the pyrazole ring have been shown to significantly impact potency and selectivity.
Optimization of this scaffold would involve exploring alternative substituents at the N1 position to enhance hydrophobic interactions or to introduce additional points of interaction. Furthermore, modifications to other positions on the pyrazole ring could be explored to improve binding affinity and pharmacokinetic properties. Ligand-based design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies of known pyrazole inhibitors, can provide valuable guidance for these optimization efforts.
Table 1: Key Structural Features and Their Roles in Ligand Design
| Structural Feature | Role in Ligand Design | Potential Interactions |
| Pyrazole Core | Aromatic scaffold providing a rigid framework. | π-π stacking, hydrophobic interactions. |
| Carboxylic Acid (C3) | Key interaction group, often essential for activity. | Hydrogen bonding, salt bridges, metal chelation. |
| Isobutyl Group (N1) | Hydrophobic moiety for occupying lipophilic pockets. | Van der Waals forces, hydrophobic interactions. |
Molecular docking simulations are employed to predict the binding pose and affinity of this compound within the active site of a biological target. These simulations provide a detailed, three-dimensional view of the ligand-receptor complex, highlighting key intermolecular interactions that contribute to binding.
Based on studies of similar pyrazole carboxylic acid derivatives, a general model for the interaction of this compound with a hypothetical receptor can be proposed. The carboxylic acid group is expected to form strong hydrogen bonds with polar amino acid residues, such as arginine, lysine, or serine, or to coordinate with a metal ion if present in the active site. The pyrazole ring itself can participate in hydrophobic interactions and potentially π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The N1-isobutyl group is predicted to extend into a hydrophobic pocket of the receptor. The branching of the isobutyl group can provide a better fit into specific pockets compared to a linear alkyl chain, potentially enhancing binding affinity and selectivity. The precise orientation and conformation of the isobutyl group within this pocket are critical for maximizing van der Waals contacts.
Molecular dynamics (MD) simulations can further refine the static picture provided by docking studies. MD simulations introduce flexibility to both the ligand and the receptor, allowing for the exploration of conformational changes upon binding and providing a more dynamic and realistic representation of the interaction. These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the ligand's potency.
Table 2: Predicted Interactions of this compound with a Hypothetical Receptor Active Site
| Ligand Moiety | Receptor Interaction Type | Potential Interacting Amino Acid Residues |
| Carboxylic Acid | Hydrogen Bonding / Salt Bridge | Arg, Lys, His, Ser, Thr |
| Carboxylic Acid | Metal Chelation | Zn²⁺, Mg²⁺, Fe²⁺ (in metalloenzymes) |
| Pyrazole Ring | Hydrophobic Interaction | Ala, Val, Leu, Ile |
| Pyrazole Ring | π-π Stacking | Phe, Tyr, Trp |
| Isobutyl Group | Hydrophobic Interaction | Leu, Ile, Val, Met, Phe |
These computational and theoretical investigations provide a solid foundation for the rational design of novel inhibitors based on the this compound scaffold. By understanding the key principles of ligand design and the specifics of receptor interactions, researchers can efficiently guide the synthesis and evaluation of new compounds with improved therapeutic potential.
Structure Activity Relationship Sar Studies of 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid Derivatives
Impact of Substituents on Biological Activity Profiles
Role of the Carboxylic Acid Moiety in Receptor Interactions
The carboxylic acid group at the C3 position is a critical functional group that often plays a central role in the interaction of these pyrazole (B372694) derivatives with their biological targets. Typically ionized at physiological pH, the resulting carboxylate can form strong ionic bonds or hydrogen bonds with complementary residues, such as arginine or lysine, in the active site of a receptor or enzyme. nih.gov This interaction frequently serves as a primary anchor, orienting the rest of the molecule for optimal binding.
The significance of this moiety is underscored by studies where its removal or modification leads to a substantial loss of activity. To overcome potential drawbacks of a carboxylic acid group, such as poor membrane permeability or rapid metabolism, medicinal chemists often explore the use of bioisosteres—functional groups with similar physicochemical properties. For pyrazole-3-carboxylic acids, common bioisosteres include tetrazoles, hydroxamic acids, and other acidic heterocycles. researchgate.net These replacements aim to mimic the key hydrogen bonding and ionic interactions of the carboxylic acid while improving the drug-like properties of the molecule.
Influence of the N1-Isobutyl Group and its Alkyl/Cycloalkyl Analogs on Potency
SAR studies on related pyrazole series have demonstrated that variations in the N1-alkyl substituent can lead to significant changes in biological potency. For instance, increasing or decreasing the length of the alkyl chain, introducing branching, or replacing it with a cycloalkyl group can alter the fit within the hydrophobic pocket, thereby affecting binding affinity. In some kinase inhibitor series, an alkyl or cycloalkyl group attached to the pyrazole moiety is considered necessary to achieve optimal potency. nih.gov The flexibility of alkyl chains allows the molecule to adopt a favorable conformation for binding. nih.gov However, in other contexts, such as with certain anti-biofilm agents, N1-alkylation has been shown to result in a complete loss of activity, highlighting the target-dependent nature of these structural modifications. nih.gov
To illustrate the potential impact of N1-substituent modification, the following table presents hypothetical data based on trends observed in various pyrazole derivative studies.
| Compound | N1-Substituent | Relative Potency | Comment |
|---|---|---|---|
| 1 | Methyl | Low | Small size may not fully occupy the hydrophobic pocket. |
| 2 | Ethyl | Moderate | Increased hydrophobic interaction compared to methyl. |
| 3 | n-Propyl | High | Optimal chain length for hydrophobic pocket engagement. |
| 4 | Isobutyl | High | Branching can provide a better fit and increased van der Waals interactions. |
| 5 | Cyclopentyl | Moderate-High | Cyclic structure restricts conformation, which can be beneficial or detrimental depending on the target. |
| 6 | Benzyl | Variable | Introduction of an aromatic ring can lead to new pi-stacking interactions but may also introduce steric hindrance. |
Effects of Substitutions at C4 and C5 Positions of the Pyrazole Ring
Substitution at the C4 position is a common strategy in pyrazole-based drug design. Introducing small alkyl groups, halogens, or even larger aryl groups can lead to enhanced potency. For example, in the development of cannabinoid receptor antagonists, a methyl group at the C4 position was found to be a structural requirement for potent activity. researchgate.net The C4 position is often exposed to the solvent-accessible region of a binding site, allowing for the introduction of polar groups to improve solubility and pharmacokinetic properties.
The C5 position is also critical for activity. In many pyrazole series, a substituted phenyl ring at this position is essential for high-affinity binding. researchgate.net The substituents on this phenyl ring can engage in additional hydrophobic or hydrogen bonding interactions. The nature of the C5 substituent can significantly impact the molecule's selectivity for different biological targets. For instance, in a series of cannabinoid receptor ligands, specific substitutions on the C5-phenyl ring were crucial for achieving selectivity between CB1 and CB2 receptors. acs.org
The interplay between substituents at C4 and C5 is also important. The relative positioning and nature of these groups can dictate the molecule's preferred conformation and its ability to fit within the binding pocket.
Pharmacophore Elucidation and Identification of Key Structural Features
Pharmacophore modeling for 1-Isobutyl-1H-pyrazole-3-carboxylic acid derivatives aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. Based on SAR studies of various pyrazole analogs, a general pharmacophore model can be proposed.
Key features typically include:
A hydrogen bond acceptor/anionic center: This is almost invariably represented by the C3-carboxylic acid (or a suitable bioisostere), which engages in a critical interaction with the receptor.
A hydrophobic region (HyP1): This feature corresponds to the N1-isobutyl group, which occupies a hydrophobic pocket. The size and shape of this pocket dictate the optimal nature of the N1-substituent.
A heterocyclic core: The pyrazole ring acts as a central scaffold, holding the key interacting groups in the correct spatial orientation.
Additional hydrophobic or hydrogen bonding features (HyP2/HBD/HBA): These are often provided by substituents at the C4 and C5 positions. For example, a substituted aryl group at C5 can provide an additional hydrophobic region and potential hydrogen bond donor/acceptor sites.
Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are instrumental in refining these pharmacophore models. tandfonline.comnih.gov These studies help to visualize the binding mode of the ligands and explain the observed SAR, guiding the design of new, more potent analogs.
Conformational Analysis and its Correlation with Biological Activity
The biological activity of a molecule is not only dependent on its structure but also on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target. Conformational analysis of this compound derivatives is therefore crucial for understanding their SAR.
The flexibility of the N1-isobutyl group allows it to adopt various conformations. The preferred conformation is one that maximizes favorable interactions within the hydrophobic pocket of the receptor while minimizing steric clashes. The rotational barriers around the single bonds connecting the isobutyl group to the pyrazole ring and within the isobutyl group itself will determine the accessible conformational space.
Furthermore, the relative orientation of the substituents at the C3, C4, and C5 positions is critical. For instance, the dihedral angle between the pyrazole ring and an aryl substituent at C5 can significantly impact activity. A planar conformation might be required for optimal π-stacking interactions, while a twisted conformation might be necessary to avoid steric hindrance.
Both experimental techniques, such as X-ray crystallography and NMR spectroscopy, and theoretical methods, like molecular dynamics simulations, are employed to study the conformational preferences of these molecules. bohrium.comnih.gov By correlating the preferred conformations with biological activity, researchers can gain insights into the bioactive conformation and design more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.
Mechanistic and Biological Activity Research Involving 1 Isobutyl 1h Pyrazole 3 Carboxylic Acid Scaffolds
Receptor Binding and Modulation Studies
The ability of compounds derived from the 1-isobutyl-1H-pyrazole-3-carboxylic acid scaffold to interact with and modulate the function of various receptors has been a significant area of investigation. These studies have revealed potential applications in treating a range of diseases by targeting specific receptor systems.
Apelin Receptor (APJ) Agonism Research and Analog Potency
The apelin receptor (APJ), a G-protein coupled receptor, and its endogenous ligands, apelin and elabela, are key players in the cardiovascular system, making them an attractive target for therapeutic intervention in cardiometabolic and pulmonary diseases. mdpi.com Research has focused on developing small-molecule agonists for the APJ receptor to overcome the short half-life of the endogenous peptide ligands. researchgate.net
Through focused screening, a novel pyrazole-based small molecule agonist was identified, which served as a starting point for further optimization. mdpi.com Structural modifications to the pyrazole (B372694) core, including the introduction of an isobutyl group at the N1 position, have been explored to enhance potency. researchgate.netnih.gov These efforts have led to the development of potent small-molecule agonists with EC50 values under 100 nM. researchgate.netnih.gov
One notable derivative, 5-(2,6-dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid, was synthesized and evaluated for its agonistic activity. researchgate.net Further systematic modifications have produced orally bioavailable compounds with favorable agonist potency and pharmacokinetic profiles. nih.gov Interestingly, some of these pyrazole-based agonists have shown functional selectivity, with a bias towards calcium mobilization over β-arrestin recruitment, which could be advantageous in therapeutic applications. mdpi.comresearchgate.net
Table 1: Potency of Pyrazole-Based Apelin Receptor Agonists
| Compound | EC50 (µM) | Ki (µM) | Reference |
| Initial Pyrazole Hit (Compound 8) | 21.5 | 5.2 | mdpi.comnih.gov |
| Optimized Lead (Compound 9) | 0.800 | 1.3 | mdpi.comnih.gov |
| 5-(2,6-dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid (Compound 43) | - | - | researchgate.net |
| Orally Bioavailable Analog (Compound 47) | Ca2+ EC50 = 0.024, cAMPi EC50 = 0.0065 | - | nih.gov |
Free Fatty Acid Receptor 3 (FFA3) Modulation and Agonistic Properties
Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs). guidetopharmacology.orgnih.gov It is implicated in metabolic regulation and immune function. guidetopharmacology.orgnih.gov While there is extensive research into the modulation of FFA3, there is currently no specific research available in the peer-reviewed literature detailing the investigation of this compound or its close analogs as modulators of FFA3. The known agonists for FFA3 are primarily short-chain fatty acids and their derivatives, which are structurally distinct from the pyrazole scaffold. nih.gov
Inhibition of Specific Protein-Protein Interactions (e.g., SORT-PGRN)
The interaction between sortilin (SORT1) and progranulin (PGRN) is a critical pathway for the cellular uptake and subsequent lysosomal degradation of PGRN. longdom.org Mutations in the progranulin gene that lead to haploinsufficiency are a major cause of frontotemporal lobar degeneration. nih.gov Therefore, inhibiting the SORT1-PGRN interaction is a promising therapeutic strategy to increase extracellular PGRN levels. longdom.orgnih.gov
Research into small-molecule inhibitors of this interaction has identified compounds containing a pyrazole core. One such compound, 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid, has been shown to disrupt the binding of PGRN to SORT1 with an IC50 of 2 µM. longdom.org This finding suggests that the pyrazole scaffold can be a valuable starting point for the design of potent inhibitors of the SORT1-PGRN interaction. However, specific studies on the inhibitory activity of this compound in this context have not been reported.
Enzyme Inhibition Studies
In addition to receptor modulation, derivatives of this compound have been investigated for their ability to inhibit the activity of various enzymes, highlighting their potential as therapeutic agents for a range of conditions, including infectious diseases.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metalloenzyme that plays a key role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. rsc.org The development of NAPE-PLD inhibitors is of interest for studying the biological roles of this enzyme and its products. targetmol.com The first small-molecule inhibitor of NAPE-PLD to be identified was a quinazoline (B50416) sulfonamide derivative. researchgate.net Currently, there is no published research indicating that this compound or its analogs have been evaluated as inhibitors of NAPE-PLD.
DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase that is an essential enzyme for bacterial DNA replication, making it a well-established target for antibacterial drugs. A number of pyrazole derivatives have been synthesized and evaluated as inhibitors of DNA gyrase. researchgate.net These compounds have shown potent antibacterial activity, including against quinolone-resistant strains. researchgate.net
Structure-activity relationship studies have been conducted on various pyrazole-based scaffolds to optimize their inhibitory activity against DNA gyrase. For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been found to be potent inhibitors of both Staphylococcus aureus and Bacillus subtilis DNA gyrase. While specific studies on this compound as a DNA gyrase inhibitor are not available, the broader research into pyrazole derivatives suggests that this scaffold holds promise for the development of new antibacterial agents targeting this enzyme.
Table 2: Inhibitory Activity of Pyrazole Derivatives against DNA Gyrase
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole (Compound 16) | Not specified | Potent inhibitory activity | researchgate.net |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | S. aureus | 0.15 | |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) | B. subtilis | 0.25 |
Kinase Inhibition (e.g., Aurora A/B)
The pyrazole scaffold is a key structural feature in numerous kinase inhibitors, which are crucial in regulating cell cycle progression. nih.gov Aurora kinases, particularly Aurora A and Aurora B, are serine/threonine kinases that are essential for mitosis, and their overexpression is common in various human cancers. nih.gov Consequently, they have become attractive targets for anticancer drug development.
Pyrazole derivatives have been successfully designed as potent inhibitors of these kinases. mdpi.com For example, a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives were optimized for potent inhibition of Aurora kinases. The core pyrazole structure is instrumental in binding to the ATP-binding site of the kinase, thereby blocking its activity and inducing G2-M arrest, which halts cell division. nih.gov Research has also identified pyrazole-containing compounds that inhibit other cancer-related kinases such as c-Jun N-terminal kinase (JNK), which plays a role in inflammatory diseases, and Phosphoinositide 3-kinases (PI3K). nih.govrjsocmed.com The exploration of pyrazole carbaldehyde derivatives, for instance, identified a potent PI3 kinase inhibitor with significant cytotoxicity against breast cancer cells. mdpi.com
| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | 0.25 μM (against MCF7 cells) | mdpi.com |
| Pyrazolo[4,3-c]pyridine Derivative | General Antitumor | 1.937 µg/mL (against MCF7 cells) | mdpi.com |
| Pyrazolone-pyrazole Derivative | VEGFR-2 | Reduced VEGFR-2 levels | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine Derivative | CDK2/cyclin A2 | 60% inhibition at 10 µM | mdpi.com |
Investigational Biological Modulations
Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)
The pyrazole carboxylic acid moiety is a core component of many compounds investigated for antimicrobial properties. eurekaselect.com Derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. researchgate.netnih.gov
Antibacterial Activity: Studies on pyrazole-3-carboxylic acid and its derivatives have revealed inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govmeddocsonline.org The mechanism of action for some pyrazole-derived hydrazones is believed to involve the disruption of the bacterial cell wall. nih.gov The substitution pattern on the pyrazole ring and the attached phenyl rings is crucial for activity, with certain trifluorophenyl-substituted compounds showing high potency against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov
Antifungal Activity: Pyrazole carboxamides, which can be synthesized from pyrazole carboxylic acids, are a significant class of fungicides. researchgate.net Commercially successful fungicides like penthiopyrad (B1679300) and bixafen (B1247100) feature this core structure and act by inhibiting succinate (B1194679) dehydrogenase in the fungal respiratory chain. researchgate.net Research on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed that many derivatives have excellent activity against a range of phytopathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com Similarly, other synthesized series of 5-phenyl-1H-pyrazole-3-carboxylic acid amides were found to be potent against Candida albicans and Aspergillus niger. jocpr.com
| Compound Type | Microorganism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| Pyrazole-derived Hydrazone | S. aureus | 0.78–1.56 μg/mL | nih.gov |
| Trifluorophenyl-substituted Pyrazole | MRSA | 0.39 μg/mL | nih.gov |
| 5-phenyl-1H-pyrazole-3-carboxylic acid amide | Candida albicans | Potent activity reported | jocpr.com |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 μg/mL | nih.gov |
| Pyrazole Carboxamide Derivative | Pythium ultimum | Good activity reported | nih.gov |
Anti-inflammatory Pathways Elucidation
The pyrazole scaffold is famously present in the selective COX-2 inhibitor drug, Celecoxib, highlighting its importance in the development of anti-inflammatory agents. ijpsjournal.comju.edu.sa The anti-inflammatory mechanisms of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade.
The principal pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. ijpsjournal.com By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.com Beyond COX inhibition, some pyrazole derivatives also modulate other inflammatory pathways by downregulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. rsc.orgsci-hub.se They can also inhibit inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide, another pro-inflammatory mediator. ijpsjournal.com
| Compound Structure | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Halogenated triaryl-based pyrazole | 0.043 | 311.6 | nih.gov |
| Pyrazole with aminophosphonate | 0.22 | 179.18 | nih.gov |
| Pyrazole–pyridazine hybrid | 1.15 | >66.67 | rsc.org |
| Ferrocene-pyrazole hybrid | 0.82 | Not specified | nih.gov |
Antioxidant Activity Investigations
Derivatives of pyrazole have been evaluated for their ability to counteract oxidative stress, a condition implicated in numerous diseases. nih.gov The antioxidant activity of these compounds is often assessed by their capacity to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comnih.gov
Research has shown that the pyrazole nucleus contributes to the radical scavenging properties of these molecules. researchgate.net Studies on various pyrazole hybrids, including those linked to sulfonamides or other heterocyclic systems, have demonstrated moderate to excellent antioxidant activity. nih.govnih.gov For instance, a series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed excellent scavenging activity against DPPH, nitric oxide, and superoxide (B77818) radicals. nih.gov The antioxidant potential is influenced by the nature and position of substituents on the pyrazole and associated aryl rings, where the presence of electron-donating groups can enhance activity.
| Compound Type | Assay | Result (% Scavenging or IC50) | Reference |
|---|---|---|---|
| Pyrazole Sulfonamide Derivative | DPPH | 92.64% | nih.gov |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole-carbothioamide | DPPH | Excellent activity reported | nih.gov |
| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl derivative | DPPH | Acceptable activity reported | researchgate.net |
| Pyrazole hybrid containing imidazo[1,2-a]pyridine | DPPH | Excellent activity reported | jmchemsci.com |
Nitric Oxide (NO) Releasing Properties of Pyrazole Hybrid Compounds
To enhance the therapeutic profile of pyrazole-based anti-inflammatory agents, researchers have developed hybrid molecules that combine the pyrazole scaffold with a nitric oxide (NO)-donating moiety. chitkara.edu.innih.gov The rationale is to merge the COX-inhibiting properties of pyrazoles with the beneficial effects of NO, which can include vasodilation and cytoprotective actions that may help mitigate the potential cardiovascular and gastrointestinal side effects of NSAIDs. chitkara.edu.in
These hybrid compounds are designed to release NO under physiological conditions. nih.gov For example, pyrazole derivatives have been functionalized with organic nitrate (B79036) esters or oxime groups, which act as NO donors. chitkara.edu.innih.gov Studies have confirmed the slow release of NO from these compounds in vitro. nih.gov The rate and amount of NO release can be modulated by the chemical structure of the hybrid molecule. This dual-action approach has been investigated not only for anti-inflammatory purposes but also for potential anticancer applications, where NO release can contribute to the cytotoxic effects on tumor cells. nih.gov
| Compound Type | NO Donor Moiety | % NO Release | Reference |
|---|---|---|---|
| Pyrazole Derivative | Nitrate Ester | 3.88% | nih.gov |
| Pyrazole Derivative | Internal Oxime | 3.27% | nih.gov |
| 1-Aryl-5-(4-hydroxy) phenyl pyrazole | Nitrate Ester | Maximum release after 3-4 hours | chitkara.edu.in |
Applications in Advanced Chemical Sciences Beyond Direct Biological Use
Role as Synthetic Building Blocks in Complex Organic Synthesis
1-Isobutyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block in the field of organic synthesis. The reactivity of both the pyrazole (B372694) ring and the carboxylic acid group allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Pyrazole derivatives, in general, are recognized as important synthons for creating bioactive molecules. scispace.com
The carboxylic acid moiety is a key functional group that can be readily converted into other functionalities such as esters, amides, and acid chlorides. researchgate.netresearchgate.net This derivatization is a common strategy to build larger and more complex molecular architectures. For instance, the conversion to an acid chloride creates a highly reactive intermediate that can participate in a wide range of coupling reactions. dergipark.org.tr The reaction of pyrazole-3-carboxylic acids with various amines to form pyrazole-3-carboxamides is a particularly important transformation, as this moiety is present in many biologically active compounds. nih.gov
Furthermore, the pyrazole ring itself can undergo various reactions. The nitrogen atoms in the ring can be alkylated or can participate in cycloaddition reactions. The carbon atoms of the ring can be functionalized through halogenation, nitration, or other electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. These transformations allow for the introduction of diverse chemical groups, leading to a wide array of novel compounds with potential applications in various fields of chemistry. mdpi.comnih.gov
Utility as Ligands for Functional Metal Complexes and in Coordination Chemistry
Pyrazole derivatives are well-established as excellent ligands in coordination chemistry due to the presence of two nitrogen atoms in the five-membered ring, which can coordinate to metal ions. researchgate.net this compound, possessing both the pyrazole ring and a carboxylic acid group, can act as a versatile ligand for the construction of functional metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). researchgate.netmdpi.com
The coordination can occur through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. This allows the ligand to act as a bidentate or even a multidentate bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional structures. mdpi.commdpi.comnih.gov The isobutyl group at the N1 position of the pyrazole ring can influence the steric and electronic properties of the ligand, which in turn affects the geometry and properties of the resulting metal complexes.
The resulting coordination polymers and MOFs can exhibit interesting properties such as porosity, luminescence, and catalytic activity. researchgate.netrsc.orgnih.gov These materials have potential applications in gas storage, separation, sensing, and catalysis. The specific structure and properties of the resulting metal complex depend on the metal ion used, the coordination mode of the ligand, and the reaction conditions.
Interactive Data Table: Examples of Coordination Polymers with Pyrazole-based Ligands
| Ligand | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridin-3-amine and 1,3-benzenedicarboxylate | Zn(II) | 3D supramolecular network | mdpi.com |
| Pyrazole and Copper(II) carboxylates | Cu(II) | 1D and 2D coordination polymers | unibo.it |
| 1H-indazole-6-carboxylic acid | Zn(II), Cd(II) | 1D and 3D coordination polymers | mdpi.com |
| Pyrazole functionalized carboxylic acid | Zn(II) | Metal-Organic Frameworks (MOFs) | rsc.org |
Research in Agrochemical Development (e.g., Pesticides, Herbicides, Fungicides)
The pyrazole carboxamide moiety is a well-known and important pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govnih.govontosight.ai These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial enzyme in the respiratory chain of fungi. mdpi.com Consequently, this compound is a key starting material for the synthesis of potential new fungicides.
By converting the carboxylic acid to a carboxamide through reaction with various amines, a library of new potential agrochemicals can be generated. The isobutyl group on the pyrazole ring can influence the biological activity, selectivity, and physicochemical properties of the final compound. Research in this area focuses on synthesizing a variety of N-substituted 1-isobutyl-1H-pyrazole-3-carboxamides and evaluating their fungicidal activity against a range of plant pathogenic fungi. nih.govresearchgate.net
Besides fungicides, pyrazole derivatives have also been investigated for their herbicidal and insecticidal activities. ontosight.ai The structural diversity that can be achieved by modifying the pyrazole ring and the carboxamide group allows for the exploration of a broad chemical space in the search for new and effective crop protection agents.
Interactive Data Table: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound Type | Target Fungi | Activity Level | Reference |
|---|---|---|---|
| Pyrazole carboxamides | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Moderate to strong antifungal activity | nih.gov |
| Pyrazole-thiazole carboxamides | Rhizoctonia cerealis | Better in vitro activity than some commercial fungicides | nih.gov |
| Pyrazole carboxamides | Various phytopathogenic fungi | Moderate to excellent activity | mdpi.com |
Contributions to Specialty Chemicals in Material Science
While the primary applications of this compound are in the synthesis of bioactive molecules and coordination chemistry, its structural features suggest potential contributions to the field of material science. The ability of pyrazole derivatives to form stable, extended networks through coordination with metal ions makes them attractive building blocks for functional materials like MOFs. researchgate.netresearchgate.net
These materials can be designed to have specific pore sizes and chemical functionalities, making them suitable for applications such as gas separation and storage, or as hosts for catalytic species. The isobutyl group of this compound could influence the packing and porosity of such materials.
Furthermore, the pyrazole ring is a thermally stable aromatic system. This property, combined with the potential for derivatization of the carboxylic acid group, could allow for the incorporation of this molecule into specialty polymers. For example, it could be used as a monomer or an additive to impart specific properties such as thermal stability, flame retardancy, or altered optical properties to the polymer matrix. However, specific research in this area for this compound is not yet widely reported.
Applications in Analytical Chemistry as Reagents for Selective Extraction and Speciation (e.g., Metal Ions)
Pyrazole-based ligands have shown significant promise in the field of analytical chemistry, particularly for the selective extraction and preconcentration of metal ions from aqueous solutions. nih.govresearchgate.net Derivatives of this compound can be designed to act as selective chelating agents for specific metal ions.
One approach involves immobilizing a functionalized pyrazole derivative onto a solid support, such as silica (B1680970) gel. nih.govmdpi.com For example, the carboxylic acid group of this compound could be modified to covalently attach it to a silica surface. The resulting material would have pyrazole moieties on its surface that can selectively bind to certain metal ions. This technique, known as solid-phase extraction (SPE), allows for the separation and concentration of trace amounts of metal ions from complex matrices, which can then be quantified by analytical techniques like atomic absorption spectrometry. nih.govmdpi.com
The selectivity of the extraction process can be tuned by modifying the substituents on the pyrazole ring. The nitrogen atoms of the pyrazole ring act as effective coordination sites for various transition metal ions. nih.gov The isobutyl group and other potential modifications can influence the binding affinity and selectivity towards different metal ions, enabling applications in environmental monitoring, industrial process control, and the analysis of biological samples.
Q & A
Q. What are the standard synthetic routes for 1-Isobutyl-1H-pyrazole-3-carboxylic acid, and how is purity validated?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, alkylation at the pyrazole nitrogen using isobutyl halides can introduce the isobutyl group. Post-synthesis, purity is validated using:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions.
- Infrared (IR) Spectroscopy : To identify carboxylic acid (-COOH) and pyrazole ring vibrations.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is typical for research use) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing between pyrazole C-3 and C-5 positions).
- FT-IR : Confirms carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : In airtight containers under inert atmosphere (N₂/Ar) to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Test Pd-based catalysts for alkylation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.
- Temperature Control : Lower temperatures (~0–5°C) during carboxylation steps to reduce side reactions.
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent, catalyst loading, time) .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., enzymes or receptors). Focus on:
- Binding Affinity : Predicted ΔG values to rank activity.
- Pose Validation : Compare docking poses with co-crystallized ligands.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with experimental IC₅₀ values for activity prediction .
Q. How should researchers address contradictory data in biological activity studies?
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls.
- Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation.
- Dose-Response Curves : Perform multi-point assays (e.g., 8–10 concentrations) to confirm EC₅₀/IC₅₀ reproducibility.
- Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence-based vs. radiometric assays) .
Q. What advanced structural analysis techniques resolve ambiguities in substituent positioning?
- X-ray Crystallography : Definitive assignment of regiochemistry (e.g., isobutyl at N-1 vs. N-2).
- 2D NMR (COSY, NOESY) : Identifies through-space correlations (e.g., NOE between isobutyl protons and pyrazole ring).
- Solid-State NMR : Clarifies hydrogen-bonding networks in polymorphic forms .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Analog Synthesis : Introduce substituents at pyrazole C-4/C-5 or modify the isobutyl chain (e.g., cyclopropylmethyl).
- Biological Testing : Compare IC₅₀ values against parent compound.
- Computational Mapping : Identify pharmacophore regions using electrostatic potential surfaces .
Q. Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 180–185°C (decomposes) | |
| LogP (Octanol-Water) | Shake-Flask Method | 1.8–2.2 | |
| Aqueous Solubility | UV-Vis Spectrophotometry | 0.5–1.2 mg/mL (pH 7.4) | |
| pKa (Carboxylic Acid) | Potentiometric Titration | 3.1–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
